molecular formula C24H18FN3O4S B11438212 [3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](4-nitrophenyl)methanone

[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](4-nitrophenyl)methanone

Cat. No.: B11438212
M. Wt: 463.5 g/mol
InChI Key: CQFHYPCQSQLNHE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound that features a unique structure combining a benzoxadiazocin ring with fluorophenyl and nitrophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxadiazocin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the benzoxadiazocin intermediate.

    Attachment of the Nitrophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the nitrophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone
  • 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C24H18FN3O4S

Molecular Weight

463.5 g/mol

IUPAC Name

[10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C24H18FN3O4S/c1-24-14-20(19-4-2-3-5-21(19)32-24)26(22(29)15-6-10-18(11-7-15)28(30)31)23(33)27(24)17-12-8-16(25)9-13-17/h2-13,20H,14H2,1H3

InChI Key

CQFHYPCQSQLNHE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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